molecular formula C17H26O4 B2518694 3-[1-Hydroxy-3,5-bis(2-methyl-2-propanyl)-4-oxo-2,5-cyclohexadien-1-yl]propanoic acid CAS No. 83237-15-4

3-[1-Hydroxy-3,5-bis(2-methyl-2-propanyl)-4-oxo-2,5-cyclohexadien-1-yl]propanoic acid

Cat. No. B2518694
CAS RN: 83237-15-4
M. Wt: 294.391
InChI Key: WOTFHQUHCWABLM-UHFFFAOYSA-N
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Description

The compound appears to be a derivative of propanoic acid with a complex cyclohexadienyl substituent. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be used to infer potential properties and synthetic routes for the compound.

Synthesis Analysis

The synthesis of related compounds involves various strategies such as hydroarylation, Diels-Alder reactions, and reduction processes. For instance, the regioselective synthesis of 3,3-bis(indolyl)propanoic acid derivatives is achieved through iron(III)-catalyzed hydroarylation of propynoic acid derivatives with indoles . Similarly, the synthesis of (propyl-2′ cyclohexen-4′ yl-1′)-9 nonanoic acid involves a series of reactions including condensation and reduction steps . These methods could potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of the compound suggests the presence of a cyclohexadienyl ring with hydroxy and keto functionalities, as well as tert-butyl groups. The structure likely exhibits conjugation and steric hindrance due to the bulky substituents. The synthesis of enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl purines demonstrates the importance of stereochemistry in cyclohexene derivatives , which could also be relevant for the target compound.

Chemical Reactions Analysis

The compound's reactivity can be inferred from similar structures. For example, 3-hydroxy acids can react with acidic materials to yield unsaturated carboxylic acids and γ-butyrolactones . This suggests that the hydroxy group in the target compound may undergo dehydration or cyclization reactions under acidic conditions. Additionally, the presence of a keto group could allow for reactions typical of carbonyl chemistry, such as nucleophilic addition.

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of the compound are not discussed in the provided papers, related compounds can offer some insights. The presence of hydroxy and keto groups in the compound suggests it may have hydrogen bonding capabilities, affecting its solubility and boiling point. The bulky tert-butyl groups could influence the compound's melting point and solubility in organic solvents. The conjugated system may also impact the compound's UV-Vis absorption properties.

Scientific Research Applications

Environmental Science Applications

One notable application is in the field of environmental science, where compounds similar to 3-[1-Hydroxy-3,5-bis(2-methyl-2-propanyl)-4-oxo-2,5-cyclohexadien-1-yl]propanoic acid have been studied for their role in bacterial metabolism of pollutants. Spivack, Leib, and Lobos (1994) discovered a novel pathway for the bacterial metabolism of bisphenol A (BPA), involving oxidative skeletal rearrangement leading to the coproduction of rearranged compounds and their further metabolism to simpler, mineralizable products. This research highlights the potential of using bacteria to degrade environmental pollutants into less harmful substances (Spivack, Leib, & Lobos, 1994).

Synthetic Chemistry Applications

In synthetic chemistry, compounds structurally related to the one have been synthesized for various purposes. For example, Hanzawa et al. (2012) developed a method to prepare carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring from 6-methyl-5-hepten-2-one, which could have implications for the synthesis of complex organic molecules (Hanzawa, Hashimoto, Kasashima, Takahashi, Mino, Sakamoto, & Fujita, 2012).

Dönges, Amberg, Stapf, Kelm, Bergsträsser, and Hartung (2014) explored the use of cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes as catalysts for the oxidative cyclization of alkenols, leading to the synthesis of compounds with potential applications in organic synthesis and industrial chemistry (Dönges, Amberg, Stapf, Kelm, Bergsträsser, & Hartung, 2014).

Kutubi and Kitamura (2011) reported the regioselective synthesis of 3,3-bis(indolyl)propanoic acid derivatives via iron(III)-catalyzed hydroarylation, demonstrating a methodology for constructing biologically and pharmaceutically important compounds (Kutubi & Kitamura, 2011).

Materials Science Applications

In materials science, Wang et al. (2020) described the preparation and characterization of a polyester-type phthalonitrile cyano resin with a branched structure, showcasing the potential of similar compounds in developing high-temperature resistant and thermal protection materials (Wang, Liu, Han, Guo, Zhou, Wang, Liu, & Zhao, 2020).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources. It’s always important to handle chemical substances with appropriate safety measures .

Future Directions

The future directions for the study and application of this compound are not specified in the available resources. The potential uses of a compound often depend on its physical and chemical properties, as well as its bioactivity .

properties

IUPAC Name

3-(3,5-ditert-butyl-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O4/c1-15(2,3)11-9-17(21,8-7-13(18)19)10-12(14(11)20)16(4,5)6/h9-10,21H,7-8H2,1-6H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTFHQUHCWABLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(C=C(C1=O)C(C)(C)C)(CCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201337878
Record name 3-[1-Hydroxy-3,5-bis(2-methyl-2-propanyl)-4-oxo-2,5-cyclohexadien-1-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201337878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-Hydroxy-3,5-bis(2-methyl-2-propanyl)-4-oxo-2,5-cyclohexadien-1-yl]propanoic acid

CAS RN

83237-15-4
Record name 3-[1-Hydroxy-3,5-bis(2-methyl-2-propanyl)-4-oxo-2,5-cyclohexadien-1-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201337878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,5-di-tert-butyl-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)propanoic acid
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